N-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetamide
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Overview
Description
N-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetamide: is a chemical compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a boron-containing dioxaborolane ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetamide typically involves the reaction of 3-chloro-5-iodobenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. This reaction forms the boron-containing dioxaborolane ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the synthesis generally follows similar routes as described above, with optimization for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Coupling Reactions: The boron-containing dioxaborolane ring can participate in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Used in substitution reactions.
Major Products:
Substituted Phenylacetamides: Formed from substitution reactions.
Coupled Products: Formed from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
N-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in coupling reactions.
Medicine: Investigated for its potential use in drug development.
Mechanism of Action
The mechanism of action of N-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetamide involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can form stable complexes with other molecules, facilitating reactions such as coupling and substitution .
Comparison with Similar Compounds
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide)
Uniqueness: N-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetamide is unique due to the presence of both a chlorine atom and a boron-containing dioxaborolane ring. This combination imparts distinct chemical properties, making it valuable in various applications.
Properties
CAS No. |
1025718-81-3 |
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Molecular Formula |
C14H19BClNO3 |
Molecular Weight |
295.57 g/mol |
IUPAC Name |
N-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C14H19BClNO3/c1-9(18)17-12-7-10(6-11(16)8-12)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3,(H,17,18) |
InChI Key |
TVEMSTCZYSMWJX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)NC(=O)C |
Origin of Product |
United States |
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